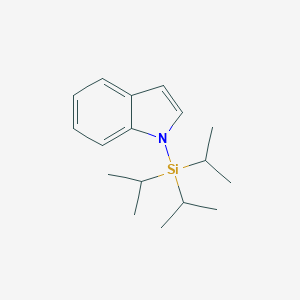

1-(Triisopropylsilyl)indole

説明

Structure

3D Structure

特性

IUPAC Name |

indol-1-yl-tri(propan-2-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NSi/c1-13(2)19(14(3)4,15(5)6)18-12-11-16-9-7-8-10-17(16)18/h7-15H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQGQSALLXQDVFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27NSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40466626 | |

| Record name | 1-(Triisopropylsilyl)indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40466626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123191-00-4 | |

| Record name | 1-(Triisopropylsilyl)indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40466626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(Triisopropylsilyl)indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Synthesis and Characterization of 1-(Triisopropylsilyl)indole

This document provides a comprehensive technical overview of the synthesis, purification, and characterization of this compound. The triisopropylsilyl (TIPS) group serves as a versatile protecting group for the indole nitrogen, enhancing solubility in organic solvents and enabling regioselective functionalization at other positions of the indole ring.[1][2] Its steric bulk provides stability while allowing for controlled deprotection, making it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[2]

Synthesis of this compound

The preparation of this compound is typically achieved through the N-silylation of indole. This process involves the deprotonation of the indole N-H followed by quenching with triisopropylsilyl chloride (TIPS-Cl).

Reaction Scheme

The general reaction involves treating indole with a strong base to form the indolide anion, which then acts as a nucleophile, attacking the silicon atom of TIPS-Cl.

Experimental Protocol

This protocol describes a general laboratory procedure for the synthesis of this compound.

-

Reaction Setup:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add indole (1.0 equiv).

-

Dissolve the indole in a suitable anhydrous solvent, such as tetrahydrofuran (THF).[1]

-

-

Deprotonation:

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) or n-butyllithium (n-BuLi, 1.1 equiv), to the stirred solution.[1][3]

-

Allow the mixture to stir at this temperature for 30 minutes to ensure complete formation of the indolide anion.[3]

-

-

Silylation:

-

Add triisopropylsilyl chloride (TIPS-Cl, 1.1-1.3 equiv) dropwise to the reaction mixture while maintaining the temperature at 0 °C.[3][4]

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or overnight, monitoring the progress by Thin-Layer Chromatography (TLC).[4]

-

-

Workup:

-

Once the reaction is complete, carefully quench the mixture by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[3][4]

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent, such as dichloromethane (DCM) or ethyl acetate.[3][4]

-

Combine the organic layers and wash sequentially with water and brine (saturated aqueous NaCl solution).[4]

-

-

Drying and Concentration:

Purification and Characterization

The crude product obtained after synthesis typically requires purification, followed by characterization to confirm its identity and purity.

Purification Protocol: Flash Column Chromatography

-

Adsorbent: Prepare a slurry of silica gel in a non-polar eluent (e.g., heptane or hexanes).

-

Column Packing: Pack a glass column with the silica gel slurry.

-

Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DCM) and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dried silica-adsorbed sample onto the top of the packed column.

-

Elution: Elute the column with an appropriate solvent system. A gradient of ethyl acetate in heptane (e.g., 0-20%) is commonly used.[3]

-

Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Concentration: Combine the pure fractions and remove the eluent under reduced pressure to yield the purified this compound.

Characterization Data

The following tables summarize the key physical and spectroscopic data for this compound.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 123191-00-4 | [5][6] |

| Molecular Formula | C₁₇H₂₇NSi | [6][7] |

| Molecular Weight | 273.49 g/mol | [5][6] |

| Appearance | Colorless to Brown Liquid | [8] |

| Purity | Typically >95% | [5] |

| Flash Point | 143 °C | [5] |

Table 2: NMR Spectroscopic Data (CDCl₃)

| Nucleus | Chemical Shift (δ, ppm) |

| ¹H NMR | |

| Indole H-7 | ~7.6 |

| Indole H-4 | ~7.5 |

| Indole H-2 | ~7.1 |

| Indole H-5, H-6 | ~7.1-7.2 |

| Indole H-3 | ~6.5 |

| Si-CH(CH₃)₂ | ~1.6 |

| Si-CH(CH₃)₂ | ~1.1 |

| ¹³C NMR | |

| Indole C-7a | ~140.0 |

| Indole C-3a | ~130.5 |

| Indole C-2 | ~128.5 |

| Indole C-7 | ~122.0 |

| Indole C-4 | ~121.5 |

| Indole C-5 | ~120.5 |

| Indole C-6 | ~113.0 |

| Indole C-3 | ~106.5 |

| Si-CH(CH₃)₂ | ~18.0 |

| Si-CH(CH₃)₂ | ~11.5 |

Note: NMR chemical shifts are approximate and can vary based on solvent and concentration. The values are predicted based on the known spectra of indole[9][10][11] and related silylated heterocycles.[12][13][14]

Table 3: Mass Spectrometry Data

| Ion Type | Predicted m/z | Notes |

| [M+H]⁺ | 274.1986 | Protonated molecular ion |

| [M+Na]⁺ | 296.1805 | Sodium adduct |

| [M]⁺ | 273.1907 | Molecular ion |

Data sourced from predicted values.[7] The fragmentation pattern would likely show losses of isopropyl groups.

Table 4: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| ~3100-3000 | Aromatic C-H stretch |

| ~2950-2860 | Aliphatic C-H stretch (from TIPS group) |

| ~1610, 1460 | Aromatic C=C ring stretching |

| ~1380, 1365 | C-H bend (isopropyl split) |

| ~1100-1000 | Si-C stretch |

Note: The characteristic N-H stretching vibration of indole at ~3400 cm⁻¹ is absent in the spectrum of the N-silylated product.[15]

Characterization Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a small sample (~5-10 mg) of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Acquire ¹H and ¹³C{¹H} spectra on a suitable NMR spectrometer (e.g., 400 or 500 MHz).[13][16]

-

Process the data to identify chemical shifts, coupling constants, and integration values to confirm the structure.

-

-

Mass Spectrometry (MS):

-

Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Analyze using an LC-MS system with an electrospray ionization (ESI) source in positive ion mode for detecting [M+H]⁺ and [M+Na]⁺ adducts.[17][18]

-

Alternatively, for more volatile samples, Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) can be used.[17] The EI mass spectrum would show the molecular ion and characteristic fragmentation patterns.[19]

-

-

Infrared (IR) Spectroscopy:

-

Obtain the spectrum of the neat liquid sample using a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Acquire the spectrum over a range of 4000-400 cm⁻¹.

-

Analyze the spectrum to confirm the presence of key functional groups (aromatic C-H, aliphatic C-H, Si-C) and the absence of the indole N-H stretch.[15][20]

-

References

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. chemimpex.com [chemimpex.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. This compound | 123191-00-4 [sigmaaldrich.com]

- 6. 123191-00-4 | this compound - Moldb [moldb.com]

- 7. PubChemLite - this compound (C17H27NSi) [pubchemlite.lcsb.uni.lu]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0000738) [hmdb.ca]

- 10. Indole(120-72-9) 13C NMR spectrum [chemicalbook.com]

- 11. Indole(120-72-9) 1H NMR [m.chemicalbook.com]

- 12. 1-(TRIISOPROPYLSILYL)PYRROLE(87630-35-1) 1H NMR spectrum [chemicalbook.com]

- 13. rsc.org [rsc.org]

- 14. 3-BROMO-1-(TRIISOPROPYLSILYL)PYRROLE(87630-36-2) 1H NMR spectrum [chemicalbook.com]

- 15. researchgate.net [researchgate.net]

- 16. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 17. benchchem.com [benchchem.com]

- 18. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

- 20. Indole [webbook.nist.gov]

1-(Triisopropylsilyl)indole: A Comprehensive Technical Guide for its Application as a Protecting Group in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a ubiquitous structural motif in a vast array of natural products, pharmaceuticals, and agrochemicals.[1][2][3] The reactivity of the indole N-H bond often necessitates the use of a protecting group to achieve desired selectivity in synthetic transformations. Among the various protecting groups available, the triisopropylsilyl (TIPS) group has emerged as a robust and versatile option. This technical guide provides an in-depth overview of the synthesis, deprotection, stability, and applications of 1-(triisopropylsilyl)indole, serving as a critical resource for researchers in organic synthesis and drug development.

Introduction: The Role of N-Protection in Indole Chemistry

The indole ring system is electron-rich, making it susceptible to a variety of electrophilic substitution reactions.[4] While this reactivity is often desirable, the acidic proton on the indole nitrogen can interfere with many common synthetic reagents, such as organometallics and strong bases. Furthermore, the N-H bond can be a site for undesired side reactions. N-protection is therefore a crucial strategy to mask the reactivity of the indole nitrogen, allowing for selective functionalization at other positions of the indole ring.[5]

The triisopropylsilyl (TIPS) group is a bulky trialkylsilyl protecting group that offers several advantages for indole protection:

-

Enhanced Stability: The steric bulk of the three isopropyl groups enhances the stability of the silyl ether, making it resistant to a range of reaction conditions.[6]

-

Increased Solubility: The introduction of the lipophilic TIPS group often improves the solubility of indole derivatives in common organic solvents.[6]

-

Regiocontrol: The presence of the bulky TIPS group on the nitrogen can direct metallation and other reactions to specific positions of the indole nucleus.[7][8]

This guide will detail the practical aspects of using the TIPS group for indole protection, providing experimental protocols and key data to facilitate its successful implementation in the laboratory.

Synthesis of this compound: The Protection Step

The most common method for the N-silylation of indole involves the deprotonation of the indole nitrogen with a suitable base, followed by quenching with triisopropylsilyl chloride (TIPSCl).

General Reaction Scheme

Caption: General scheme for the protection of indole with a triisopropylsilyl group.

Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound.[9][10]

Materials:

-

Indole

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Triisopropylsilyl chloride (TIPSCl)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of indole (1.0 equiv) in anhydrous THF, cooled to 0 °C under a nitrogen atmosphere, is added sodium hydride (1.2 equiv) portion-wise.

-

The reaction mixture is stirred at 0 °C for 30 minutes.

-

Triisopropylsilyl chloride (1.3 equiv) is added dropwise to the suspension.

-

The reaction is stirred at 0 °C for an additional 30 minutes and then allowed to warm to room temperature and stirred until completion (monitored by TLC).

-

The reaction is carefully quenched with saturated aqueous NH₄Cl.

-

The aqueous layer is extracted with DCM or EtOAc.

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford this compound.

Tabulated Reaction Conditions and Yields

| Indole Derivative | Base (equiv) | Silylating Agent (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 4-Nitroindole | NaH (1.2) | TIPSCl (1.3) | THF | 0 | 0.5 | 100 | [9][10] |

| Indole | n-BuLi (1.1) | TIPSCl | THF | -78 to -10 | - | - | [7] |

Deprotection of this compound

The removal of the TIPS group is typically achieved under mild conditions using a fluoride ion source, which selectively cleaves the silicon-nitrogen bond.

General Reaction Scheme

Caption: General scheme for the deprotection of this compound.

Experimental Protocol

A typical procedure for the deprotection of a 1-(TIPS)-indole derivative is as follows.[10]

Materials:

-

1-(TIPS)-indole derivative

-

Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF

-

Tetrahydrofuran (THF)

-

Water

-

Ethyl Acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of the 1-(TIPS)-indole derivative (1.0 equiv) in THF is added a 1.0 M solution of TBAF in THF (1.1 - 1.5 equiv).

-

The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

-

The reaction mixture is diluted with water and extracted with EtOAc.

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the deprotected indole.

Tabulated Deprotection Conditions

| Substrate | Reagent (equiv) | Solvent | Temp (°C) | Time | Yield (%) | Reference |

| tert-butyl 4-((tert-butoxycarbonyl)amino)-1-(triisopropylsilyl)-1H-indole-3-carboxylate | TBAF | THF | RT | - | - | [10] |

| General 1-(TIPS)acetylenes | AgF (1.5) | MeOH | RT | - | - | [11] |

Stability of the 1-(TIPS)indole Protecting Group

The stability of the TIPS group on the indole nitrogen is a key feature that allows for a wide range of subsequent chemical transformations.

| Condition | Stability | Notes |

| Aqueous Acid | Labile | Cleaved by strong protic acids. |

| Aqueous Base | Stable | Generally stable to hydroxide and alkoxide bases at room temperature. |

| Organometallics | Stable | Stable to Grignard reagents and organolithiums (e.g., n-BuLi, LDA) at low temperatures.[7] |

| Reducing Agents | Stable | Stable to common reducing agents such as LiAlH₄ and NaBH₄. |

| Oxidizing Agents | Generally Stable | Stability depends on the specific oxidant and reaction conditions. |

| Fluoride Ions | Labile | Readily cleaved by fluoride sources like TBAF, HF, and AgF.[10][11] |

Applications in Organic Synthesis

The 1-(TIPS)indole protecting group has been employed in numerous syntheses of complex molecules, including natural products and pharmaceutical intermediates.[6] Its primary utility lies in its ability to facilitate regioselective functionalization of the indole ring.

Directed Lithiation

One of the most powerful applications of the TIPS group is in directing lithiation. Treatment of 1-(TIPS)indole with a strong base like n-butyllithium can lead to lithiation at the C3 position.[7] This allows for the introduction of a wide variety of electrophiles at this position.

Synthetic Workflow Example

The following diagram illustrates a typical synthetic workflow involving the use of 1-(TIPS)indole.

Caption: A logical workflow for the synthesis of a functionalized indole using a TIPS protecting group.

Role in Pharmaceutical and Materials Science

This compound serves as a versatile building block in the development of pharmaceuticals and agrochemicals.[6] Its enhanced stability and solubility facilitate the construction of complex molecular architectures.[6] Furthermore, its unique silane structure has potential applications in materials science, particularly in the formulation of advanced polymers and coatings where it can improve adhesion and durability.[6]

Conclusion

The triisopropylsilyl group is a highly effective and practical protecting group for the indole nitrogen. Its ease of introduction and removal under mild conditions, coupled with its stability to a broad range of reagents, makes it an invaluable tool for organic chemists. The ability to direct regioselective functionalization further enhances its utility in the synthesis of complex indole-containing molecules. This guide provides the essential technical information for the successful application of this compound in research and development.

References

- 1. Recent advances in the application of indoles in multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 3. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]

- 4. Recent advances in the synthesis of indoles and their applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.org [mdpi.org]

- 6. chemimpex.com [chemimpex.com]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. scielo.org.mx [scielo.org.mx]

Spectroscopic Profile of 1-(Triisopropylsilyl)indole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-(Triisopropylsilyl)indole, a key intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds. This document outlines the characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, supported by detailed experimental protocols.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, providing a quantitative reference for its identification and characterization.

NMR Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.63 | d | 8.1 | 1H | H-4 |

| 7.55 | d | 7.5 | 1H | H-7 |

| 7.20 | d | 3.3 | 1H | H-2 |

| 7.15 | ddd | 8.1, 7.0, 1.1 | 1H | H-6 |

| 7.08 | ddd | 7.5, 7.0, 0.9 | 1H | H-5 |

| 6.53 | d | 3.3 | 1H | H-3 |

| 1.65 | septet | 7.5 | 3H | SiCH(CH₃)₂ |

| 1.12 | d | 7.5 | 18H | SiCH(CH₃)₂ |

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| 141.1 | C-7a |

| 130.1 | C-3a |

| 128.8 | C-7 |

| 127.0 | C-2 |

| 121.3 | C-5 |

| 120.9 | C-6 |

| 113.5 | C-4 |

| 106.8 | C-3 |

| 18.7 | SiCH(C H₃)₂ |

| 11.6 | SiC H(CH₃)₂ |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3108 | Weak | Aromatic C-H Stretch |

| 2945, 2867 | Strong | Aliphatic C-H Stretch (isopropyl) |

| 1464 | Medium | C=C Aromatic Ring Stretch |

| 1384 | Medium | C-H Bend (isopropyl) |

| 1245 | Strong | Si-C Stretch |

| 740 | Strong | C-H Out-of-plane Bend (ortho-disubstituted benzene) |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of this compound

| m/z | Ion Type |

| 273 | [M]⁺ |

| 230 | [M - C₃H₇]⁺ |

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

To a solution of indole (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) is added portion-wise. The resulting suspension is stirred at 0 °C for 30 minutes. Triisopropylsilyl chloride (TIPSCl, 1.1 eq) is then added dropwise to the reaction mixture. The reaction is allowed to warm to room temperature and stirred for an additional 2-4 hours, or until thin-layer chromatography (TLC) analysis indicates complete consumption of the starting material. Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The aqueous layer is extracted with an organic solvent such as ethyl acetate or diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a colorless oil.

Spectroscopic Analysis Workflow

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of this compound.

NMR Spectroscopy Protocol

¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz for protons and 100 MHz for carbons, respectively. Samples are prepared by dissolving approximately 5-10 mg of this compound in deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.

IR Spectroscopy Protocol

Infrared spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. A small drop of neat this compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film. The spectrum is recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry Protocol

Mass spectra are acquired on a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the ion source, typically via direct infusion or after separation by gas chromatography (GC). The electron energy is set at 70 eV. The mass-to-charge ratio (m/z) of the resulting ions is recorded.

The Advent and Evolution of Silyl-Protected Indoles: A Technical Guide for Researchers

An in-depth exploration of the discovery, history, and application of silyl-protected indoles in organic synthesis, providing researchers, scientists, and drug development professionals with a comprehensive technical resource.

Introduction

The indole nucleus is a ubiquitous structural motif in a vast array of natural products, pharmaceuticals, and agrochemicals. Its rich chemistry and biological significance have made it a focal point of synthetic organic chemistry for over a century. However, the reactivity of the indole ring, particularly the acidic N-H proton and the nucleophilic C3 position, often necessitates the use of protecting groups to achieve desired regioselectivity and prevent unwanted side reactions during complex synthetic sequences. Among the diverse arsenal of protecting groups, silyl ethers have emerged as a powerful and versatile tool for the temporary masking of the indole nitrogen. This technical guide provides a comprehensive overview of the discovery, historical development, and practical application of silyl-protected indoles, offering valuable insights for researchers in the field.

A Historical Perspective: The Dawn of Silyl Protection in Indole Chemistry

The concept of using protecting groups in organic synthesis has been fundamental to the construction of complex molecules. While the protection of alcohols and amines was a well-established practice, the specific application of silyl groups to the indole nitrogen gained traction in the latter half of the 20th century.

Early investigations into the chemistry of indole metallation highlighted the challenges associated with the acidic N-H proton. Direct deprotonation with strong bases often leads to mixtures of N- and C-metallated species, complicating subsequent functionalization. The introduction of a protecting group on the indole nitrogen was a logical step to circumvent these issues.

While a definitive seminal paper marking the absolute first use of a simple silyl group for indole protection is not easily pinpointed from early literature, the work of various research groups in the 1970s and 1980s laid the foundation for the widespread adoption of this strategy. The synthesis and reactions of N-trimethylsilylindole were explored during this period, demonstrating the feasibility of creating a labile N-Si bond that could be easily cleaved.

A significant milestone in the systematic application of silyl-protected indoles for regioselective functionalization was the work of Amat, Hadida, Sathyanarayana, and Bosch in the early 1990s . Their research on the preparation and reactions of 1-(tert-butyldimethylsilyl)-3-lithioindole showcased the utility of the TBDMS group in directing lithiation to the C3 position with high selectivity.[1] This work demonstrated that the bulky silyl group not only protects the nitrogen but also influences the reactivity of the indole ring, paving the way for a plethora of synthetic applications. Their studies also highlighted the use of the even bulkier triisopropylsilyl (TIPS) group for enhanced stability and lateral protection of the indole nucleus.[2]

The Silyl Protecting Group Armory for Indoles

The choice of silyl protecting group is dictated by the specific requirements of the synthetic route, including the stability needed during subsequent reaction steps and the conditions available for its eventual removal. The most commonly employed silyl groups for indole protection are presented below, ordered by increasing steric bulk and generally, stability.

| Protecting Group | Abbreviation | Structure | Key Features |

| Trimethylsilyl | TMS | -Si(CH₃)₃ | Highly labile, easily cleaved under mild acidic conditions or with fluoride reagents. Often used for in situ protection. |

| Triethylsilyl | TES | -Si(CH₂CH₃)₃ | More stable than TMS, but still relatively easy to remove. |

| tert-Butyldimethylsilyl | TBDMS or TBS | -Si(CH₃)₂(C(CH₃)₃) | A workhorse protecting group offering a good balance of stability and ease of cleavage. Stable to a wide range of non-acidic reagents. |

| Triisopropylsilyl | TIPS | -Si(CH(CH₃)₂)₃ | Significantly more sterically hindered and stable than TBDMS. Often used when robust protection is required. |

| tert-Butyldiphenylsilyl | TBDPS | -Si(Ph)₂(C(CH₃)₃) | The most stable of the common silyl ethers, particularly resistant to acidic conditions. |

Table 1: Common Silyl Protecting Groups for Indoles

Relative Stability of N-Silyl Indoles

The stability of the N-Si bond is a critical factor in the design of a synthetic sequence. The steric hindrance around the silicon atom and the electronic nature of the substituents play a crucial role in determining the lability of the protecting group. A general trend for the relative stability of silyl ethers under different conditions has been established:

| Condition | Relative Stability Trend |

| Acidic Hydrolysis | TMS < TES < TBDMS < TIPS < TBDPS[3] |

| Fluoride-Mediated Cleavage | TMS < TES < TIPS < TBDMS < TBDPS[3] |

Table 2: Relative Stability of Silyl Protecting Groups

This predictable trend in stability allows for the strategic use of different silyl groups in orthogonal protection schemes, where one silyl group can be selectively removed in the presence of another.

Experimental Protocols

The successful implementation of silyl protection strategies relies on robust and reproducible experimental procedures. This section provides detailed methodologies for the protection of the indole nitrogen with common silyl groups and their subsequent deprotection.

Protocol 1: N-tert-Butyldimethylsilylation of Indole[1]

Materials:

-

Indole

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Imidazole

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of indole (1.0 eq) in anhydrous DMF, add imidazole (2.2 eq).

-

To this solution, add TBDMSCl (1.1 eq) portionwise at room temperature.

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and saturated aqueous sodium bicarbonate solution.

-

Separate the layers and wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude 1-(tert-butyldimethylsilyl)indole can be purified by flash column chromatography on silica gel using hexane as the eluent.

Protocol 2: N-Triisopropylsilylation of Indole[2]

Materials:

-

Indole

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Triisopropylsilyl chloride (TIPSCl)

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, add a solution of indole (1.0 eq) in anhydrous THF dropwise.

-

Allow the mixture to stir at 0 °C for 30 minutes.

-

Add triisopropylsilyl chloride (1.1 eq) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the mixture with diethyl ether.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (hexane as eluent) to afford 1-(triisopropylsilyl)indole.

Protocol 3: Deprotection of N-Silyl Indoles using Tetrabutylammonium Fluoride (TBAF)[1][4]

Materials:

-

N-Silyl indole

-

Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the N-silyl indole (1.0 eq) in anhydrous THF.

-

Add the TBAF solution (1.1-1.5 eq) dropwise to the stirred solution at room temperature.

-

Stir the reaction mixture for 30 minutes to 2 hours, monitoring the progress by TLC.

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude indole by flash column chromatography if necessary.

Applications in Synthesis: The Power of Silyl-Directed Reactivity

The introduction of a silyl group on the indole nitrogen dramatically influences the reactivity of the heterocyclic ring, enabling a range of synthetic transformations that are otherwise difficult to achieve.

Directed ortho-Lithiation and C3-Functionalization

One of the most powerful applications of N-silyl protection is in directed lithiation reactions. The bulky silyl group favors metallation at the C2 position. However, by first introducing a halogen at the C3 position, subsequent halogen-lithium exchange provides a clean and efficient route to 3-lithioindoles. These nucleophilic intermediates can then be trapped with a variety of electrophiles to introduce functionality exclusively at the C3 position.

Figure 1: General workflow for C3-functionalization of indole via N-silyl protection and lithiation.

Application in the Synthesis of Bioactive Molecules

The strategic use of silyl-protected indoles has been instrumental in the synthesis of numerous biologically active compounds. For instance, in the synthesis of the anti-migraine drug Eletriptan , protecting the indole nitrogen is crucial to control the regioselectivity of subsequent reactions and prevent the formation of undesired by-products. While various protecting groups have been employed in different synthetic routes, the principles of N-protection are central to achieving an efficient synthesis. Below is a conceptual workflow illustrating a potential synthetic approach to an Eletriptan precursor that could utilize N-silyl protection.

Figure 2: Conceptual workflow for the synthesis of an Eletriptan precursor using N-silyl protection.

Conclusion

The introduction of silyl protecting groups for the indole nitrogen has been a transformative development in the field of heterocyclic chemistry. From the early exploratory studies to their now routine use in complex multi-step syntheses, N-silyl indoles have proven to be invaluable intermediates. The tunable stability of different silyl groups, coupled with their ability to direct regioselective functionalization, provides synthetic chemists with a powerful toolkit for the construction of a diverse range of indole-containing molecules. As the demand for novel pharmaceuticals and functional materials continues to grow, the strategic application of silyl-protected indoles will undoubtedly remain a cornerstone of modern organic synthesis.

References

Theoretical Calculations on the Structure of 1-(Triisopropylsilyl)indole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protecting groups are fundamental in modern organic synthesis, enabling complex molecular architectures. The triisopropylsilyl (TIPS) group is a bulky and robust protecting group for nitrogen-containing heterocycles like indole. Understanding the precise three-dimensional structure of N-protected indoles is crucial for predicting their reactivity and steric hindrance. This technical guide outlines a theoretical approach using Density Functional Theory (DFT) to elucidate the conformational preferences and geometric parameters of 1-(Triisopropylsilyl)indole. The methodologies described are based on established computational protocols for similar indole derivatives.[1][2][3]

Introduction

The indole scaffold is a ubiquitous feature in numerous natural products and pharmaceutically active compounds. Chemical modifications of the indole nitrogen are often necessary during multi-step syntheses. The this compound is a key intermediate, valued for the steric bulk and stability of the TIPS group.[4] Computational chemistry provides a powerful tool for investigating the structural implications of such N-substitution, offering insights that complement experimental data.

This guide details a representative computational workflow for determining the optimized geometry of this compound. The presented data, while illustrative, is based on computational methods frequently employed for the study of substituted indoles.[5][6][7]

Computational Methodology

The following section describes a typical experimental protocol for the geometry optimization of this compound using DFT calculations.

Software and Initial Structure

All calculations can be performed using a quantum chemistry software package such as Gaussian.[1] The initial structure of this compound can be built using a molecular editor and its geometry pre-optimized using a molecular mechanics force field.

Geometry Optimization

The geometry of the pre-optimized structure is then fully optimized in the gas phase using Density Functional Theory (DFT). A common and effective method is the B3LYP functional.[1] A Pople-style basis set, such as 6-311++G(d,p), is appropriate for achieving a balance between computational cost and accuracy for this type of molecule.[1][5] The optimization process is continued until the forces on the atoms are negligible and the geometry represents a stationary point on the potential energy surface. Frequency calculations are then performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

Results and Discussion

The following tables summarize the illustrative quantitative data for the optimized structure of this compound, as would be obtained from the described computational protocol.

Key Bond Lengths

| Bond | Atom 1 | Atom 2 | Length (Å) |

| N1-Si | N | Si | 1.785 |

| Si-C(iso) | Si | C | 1.910 |

| N1-C2 | N | C | 1.398 |

| N1-C7a | N | C | 1.402 |

| C2-C3 | C | C | 1.375 |

| C3-C3a | C | C | 1.440 |

Key Bond Angles

| Angle | Atom 1 | Atom 2 | Atom 3 | Angle (°) |

| C2-N1-Si | C | N | Si | 128.5 |

| C7a-N1-Si | C | N | Si | 124.3 |

| N1-Si-C(iso) | N | Si | C | 108.2 |

| C(iso)-Si-C(iso) | C | Si | C | 110.8 |

| C2-N1-C7a | C | N | C | 107.2 |

Key Dihedral Angles

| Dihedral Angle | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Angle (°) |

| C2-N1-Si-C(iso) | C | N | Si | C | 65.4 |

| C7a-N1-Si-C(iso) | C | N | Si | C | -110.2 |

| Si-N1-C2-C3 | Si | N | C | C | 178.9 |

| Si-N1-C7a-C4 | Si | N | C | C | -179.5 |

Visualizations

Computational Workflow

The following diagram illustrates the logical flow of the theoretical calculations.

Conclusion

This technical guide has outlined a standard and robust computational methodology for determining the structure of this compound. The use of Density Functional Theory allows for a detailed examination of the geometric parameters of this important synthetic intermediate. The illustrative data presented in the tables highlights the key structural features that would be elucidated through such a study. This theoretical approach provides valuable insights for chemists working in drug development and organic synthesis, aiding in the rational design of synthetic routes and the prediction of steric and electronic effects.

References

- 1. Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, spectral analysis, DFT calculations, biological potential and molecular docking studies of indole appended pyrazolo-triazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. Experimental and Computational Structural Studies of 2,3,5-Trisubstituted and 1,2,3,5-Tetrasubstituted Indoles as Non-Competitive Antagonists of GluK1/GluK2 Receptors [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis, Molecular and Crystal Structure Analysis of 1-(4-Methylbenzenesulfonyl)indole-3-carbaldehyde and DFT Investigation of Its Rotational Conformers - PMC [pmc.ncbi.nlm.nih.gov]

The Shielding Silyl: A Technical Guide to the Chemical Reactivity of the N-TIPS Indole Nucleus

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry and natural product synthesis. Its rich electron density and diverse reactivity make it a versatile building block. However, the acidic N-H proton can interfere with many synthetic transformations, necessitating the use of protecting groups. Among these, the triisopropylsilyl (TIPS) group offers a unique combination of steric bulk and tunable stability, enabling regioselective functionalization and intricate molecular design. This in-depth technical guide explores the chemical reactivity of the indole nucleus when protected with a TIPS group, providing insights into its behavior in key synthetic operations.

Electrophilic Aromatic Substitution: Directing the Attack

The introduction of a bulky N-TIPS group significantly influences the regioselectivity of electrophilic aromatic substitution (EAS) on the indole nucleus. While unprotected indoles typically undergo electrophilic attack at the C3 position, the steric hindrance imposed by the TIPS group can modulate this reactivity, although C3 remains the most electronically favored position.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic method for introducing a formyl group at the C3 position of indoles. On an N-TIPS protected indole, the reaction proceeds smoothly to afford the 3-formyl derivative. The bulky TIPS group does not significantly hinder the approach of the Vilsmeier reagent to the electron-rich C3 position.

Table 1: Vilsmeier-Haack Formylation of 1-TIPS-indole

| Electrophile Precursor | Reagents | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| N,N-Dimethylformamide (DMF) | POCl₃ | Dichloromethane (DCM) | 0 to rt | 2 | 1-(Triisopropylsilyl)-1H-indole-3-carbaldehyde | 85-95 | General Procedure |

Experimental Protocol: Vilsmeier-Haack Formylation of 1-TIPS-indole

-

To a stirred solution of N,N-dimethylformamide (1.2 eq.) in anhydrous dichloromethane (0.5 M) at 0 °C under an inert atmosphere, phosphorus oxychloride (1.1 eq.) is added dropwise.

-

The resulting mixture is stirred at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

A solution of 1-(triisopropylsilyl)-1H-indole (1.0 eq.) in anhydrous dichloromethane is added dropwise to the reaction mixture at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred for 2 hours.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

The layers are separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford 1-(triisopropylsilyl)-1H-indole-3-carbaldehyde.

Caption: Vilsmeier-Haack formylation of 1-TIPS-indole.

Friedel-Crafts Acylation

Similar to formylation, Friedel-Crafts acylation of 1-TIPS-indole proceeds with high regioselectivity at the C3 position. The use of a Lewis acid catalyst activates the acylating agent, which is then attacked by the nucleophilic indole ring. The TIPS group is generally stable to common Lewis acids under mild conditions.

Table 2: Friedel-Crafts Acylation of 1-TIPS-indole

| Acylating Agent | Lewis Acid | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| Acetyl Chloride | AlCl₃ | Dichloromethane (DCM) | 0 | 1 | 1-(1-(Triisopropylsilyl)-1H-indol-3-yl)ethan-1-one | ~80 | General Procedure |

| Benzoyl Chloride | SnCl₄ | Dichloromethane (DCM) | 0 to rt | 3 | Phenyl(1-(triisopropylsilyl)-1H-indol-3-yl)methanone | ~85 | General Procedure |

Experimental Protocol: Friedel-Crafts Acylation of 1-TIPS-indole

-

To a stirred suspension of aluminum chloride (1.1 eq.) in anhydrous dichloromethane (0.5 M) at 0 °C under an inert atmosphere, acetyl chloride (1.2 eq.) is added dropwise.

-

The mixture is stirred at 0 °C for 15 minutes.

-

A solution of 1-(triisopropylsilyl)-1H-indole (1.0 eq.) in anhydrous dichloromethane is added dropwise.

-

The reaction mixture is stirred at 0 °C for 1 hour.

-

The reaction is carefully poured into a mixture of ice and concentrated hydrochloric acid.

-

The layers are separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Caption: Friedel-Crafts acylation of 1-TIPS-indole.

Metalation and Functionalization: Unlocking New Positions

The N-TIPS group plays a crucial role in directed metalation reactions, allowing for the deprotonation of specific C-H bonds, which are otherwise unreactive. This strategy opens avenues for functionalization at positions other than C3.

Directed ortho-Metalation (DoM) at C2

The C2 position of the indole nucleus can be deprotonated using a strong base, facilitated by the coordinating effect of the N-TIPS group. This directed ortho-metalation (DoM) generates a C2-lithiated species that can be trapped with various electrophiles.

Table 3: C2-Metalation and Functionalization of 1-TIPS-indole

| Base | Electrophile | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

| n-BuLi/TMEDA | I₂ | THF | -78 | 2-Iodo-1-(triisopropylsilyl)-1H-indole | ~75 | Analogous Systems |

| t-BuLi | (CH₃)₃SiCl | THF | -78 | 2-(Trimethylsilyl)-1-(triisopropylsilyl)-1H-indole | ~80 | Analogous Systems |

| n-BuLi | DMF | THF | -78 to rt | 1-(Triisopropylsilyl)-1H-indole-2-carbaldehyde | ~65 | Analogous Systems |

Experimental Protocol: C2-Iodination of 1-TIPS-indole

-

To a solution of 1-(triisopropylsilyl)-1H-indole (1.0 eq.) and TMEDA (1.2 eq.) in anhydrous THF (0.2 M) at -78 °C under an inert atmosphere, n-butyllithium (1.1 eq., solution in hexanes) is added dropwise.

-

The reaction mixture is stirred at -78 °C for 1 hour.

-

A solution of iodine (1.2 eq.) in anhydrous THF is added dropwise.

-

The reaction is stirred at -78 °C for 30 minutes and then allowed to warm to room temperature.

-

The reaction is quenched with a saturated aqueous solution of sodium thiosulfate.

-

The layers are separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Functionalization at the Benzene Ring: The C7 Position

While less common, functionalization at the C7 position of the indole ring can be achieved through directed metalation strategies, often requiring specific directing groups at other positions or carefully controlled reaction conditions. The bulky TIPS group can influence the conformation of the indole ring, potentially favoring metalation at C7 under certain conditions, although this is less predictable than C2 metalation. Reports on direct C7 metalation of 1-TIPS-indole are scarce, and this transformation often requires additional directing groups.

Stability of the N-TIPS Protecting Group

The triisopropylsilyl group is known for its considerable steric bulk, which contributes to its stability under a range of reaction conditions.

Table 4: Stability of the N-TIPS Group on the Indole Nucleus

| Condition | Reagents | Stability | Comments |

| Acidic | Mild aqueous acid (e.g., 1M HCl) | Moderate | Cleavage can occur upon prolonged exposure or at elevated temperatures. |

| Strong protic acids (e.g., TFA) | Low | Rapid cleavage is expected. | |

| Lewis acids (e.g., AlCl₃, SnCl₄) | Moderate | Generally stable under conditions for Friedel-Crafts, but prolonged reaction times or stronger Lewis acids can lead to cleavage. | |

| Basic | Strong bases (e.g., n-BuLi, t-BuLi) | High | Stable at low temperatures (-78 °C) for metalation. |

| Aqueous bases (e.g., NaOH, K₂CO₃) | High | Generally stable under typical aqueous basic workup conditions. | |

| Nucleophilic | Fluoride sources (e.g., TBAF) | Low | This is the standard condition for deprotection. |

| Reductive | Catalytic hydrogenation (e.g., H₂, Pd/C) | High | Generally stable. |

| Metal hydrides (e.g., LiAlH₄, NaBH₄) | High | Stable under standard reduction conditions. | |

| Oxidative | Mild oxidants (e.g., MnO₂) | High | Generally stable. |

Deprotection of the N-TIPS Group

The removal of the TIPS group is most commonly achieved using a fluoride source, taking advantage of the high affinity of silicon for fluoride.

Fluoride-Mediated Deprotection

Tetrabutylammonium fluoride (TBAF) is the most common reagent for the cleavage of silyl ethers and N-silyl groups. The reaction is typically fast and clean.

Table 5: Deprotection of 1-TIPS-indole

| Reagent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| TBAF (1M in THF) | THF | rt | 1 | Indole | >95 | Standard Protocol |

| HF-Pyridine | THF | 0 to rt | 0.5 | Indole | >90 | Standard Protocol |

Experimental Protocol: TBAF Deprotection of 1-TIPS-indole

-

To a solution of 1-(triisopropylsilyl)-1H-indole (1.0 eq.) in tetrahydrofuran (0.2 M) at room temperature, a 1M solution of tetrabutylammonium fluoride in THF (1.1 eq.) is added.

-

The reaction mixture is stirred at room temperature for 1 hour.

-

The solvent is removed under reduced pressure.

-

The residue is partitioned between water and ethyl acetate.

-

The layers are separated, and the aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product can be purified by column chromatography if necessary.

Caption: General workflow for the deprotection of 1-TIPS-indole.

Conclusion

The triisopropylsilyl protecting group offers a robust and versatile tool for the strategic functionalization of the indole nucleus. Its steric bulk directs electrophilic substitution to the C3 position with high fidelity, while its ability to facilitate directed ortho-metalation unlocks the C2 position for a variety of transformations. A thorough understanding of the stability of the N-TIPS group under different reaction conditions is paramount for successful multi-step syntheses. The straightforward and high-yielding deprotection using fluoride reagents further enhances its utility. For researchers in drug development and synthetic chemistry, mastering the reactivity of the N-TIPS indole is a key step towards the efficient and creative construction of complex indole-containing molecules.

The Triisopropylsilyl (TIPS) Group as a Steric Modulator in Indole Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The triisopropylsilyl (TIPS) group is a powerful tool in the arsenal of synthetic organic chemists, particularly in the functionalization of heterocyclic compounds like indole. Its significant steric bulk provides a unique level of control over reactivity and regioselectivity, enabling transformations that are otherwise challenging to achieve. This technical guide delves into the steric effects of the TIPS group on the indole nucleus, providing quantitative data, detailed experimental protocols, and visual representations of key mechanistic principles.

Introduction: The Role of Steric Hindrance in Indole Functionalization

The indole scaffold is a ubiquitous motif in natural products and pharmaceuticals. While the electron-rich nature of the indole ring makes it susceptible to electrophilic attack, controlling the site of functionalization can be a significant hurdle. The inherent reactivity of the C3 position often dominates, making selective modification at other positions, such as C2 or the benzo positions (C4-C7), a synthetic challenge.

Nitrogen-protection strategies are commonly employed to modulate the reactivity of the indole ring. The choice of the N-protecting group is critical, as it can influence not only the stability of the indole but also the regiochemical outcome of subsequent reactions. The triisopropylsilyl (TIPS) group, with its three bulky isopropyl substituents, stands out as a sterically demanding protecting group that can effectively shield the N-H proton and exert significant steric influence on the surrounding positions of the indole ring.

Quantifying the Steric Impact of the TIPS Group

Table 1: Comparison of Regioselectivity in the Lithiation of N-Protected Indoles

| N-Protecting Group | Major Lithiation Site | Minor Lithiation Site(s) | Reference(s) |

| Triisopropylsilyl (TIPS) | C2 | C3 (via halogen-metal exchange) | [1] |

| tert-Butoxycarbonyl (Boc) | C2 | - | [2] |

| Phenylsulfonyl (PhSO2) | C2 | - | [3] |

| Methyl (Me) | C2 | - | [2] |

| Hydrogen (unprotected) | N1 | C2 | [3] |

This table illustrates that while C2 lithiation is generally favored for N-protected indoles, the use of a bulky TIPS group can be instrumental in directing functionalization, particularly when combined with other strategies like halogen-metal exchange to access the C3 position.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections provide established protocols for the synthesis and deprotection of 1-(triisopropylsilyl)-1H-indole.

Synthesis of 1-(Triisopropylsilyl)-1H-indole

This procedure outlines the N-silylation of indole using triisopropylsilyl chloride.

Materials:

-

Indole

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Triisopropylsilyl chloride (TIPSCl)

-

Saturated aqueous ammonium chloride (NH4Cl)

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

-

To a solution of indole (1.0 eq) in anhydrous THF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture at 0 °C for 30 minutes.

-

Add triisopropylsilyl chloride (1.1 eq) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO4 or Na2SO4, and filter.

-

Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 1-(triisopropylsilyl)-1H-indole as a colorless oil.

Deprotection of 1-(Triisopropylsilyl)-1H-indole

The removal of the TIPS group is typically achieved using a fluoride source.

Materials:

-

1-(triisopropylsilyl)-1H-indole

-

Tetrahydrofuran (THF)

-

Tetrabutylammonium fluoride (TBAF, 1 M solution in THF)

-

Water

-

Ethyl acetate (EtOAc)

-

Brine

Procedure:

-

Dissolve 1-(triisopropylsilyl)-1H-indole (1.0 eq) in THF.

-

Add tetrabutylammonium fluoride (1.1 eq, 1 M solution in THF) to the solution at room temperature.

-

Stir the reaction mixture for 1-3 hours, monitoring the progress by TLC.

-

Upon completion, quench the reaction with water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO4 or Na2SO4, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the deprotected indole. Further purification can be performed by flash column chromatography if necessary.

Directing Regioselectivity: The TIPS Group in Action

The steric bulk of the TIPS group is particularly advantageous in directing metalation reactions, which are pivotal for the introduction of various functional groups onto the indole ring.

Directed ortho-Metalation (DoM)

Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of aromatic rings at the position ortho to a directing metalation group (DMG).[4][5][6] While the indole nitrogen itself can act as a directing group, the inherent acidity of the C2-proton often leads to lithiation at this position. The introduction of a bulky N-TIPS group can influence the regioselectivity of metalation, especially in conjunction with other directing groups on the benzene portion of the indole.

The general mechanism involves the coordination of an organolithium reagent to a heteroatom-containing directing group, which then delivers the base to a proximate C-H bond for deprotonation.

Caption: General workflow for Directed ortho-Metalation (DoM).

In the context of N-TIPS indole, while direct C2-lithiation is still a common pathway, the steric hindrance around the nitrogen can be exploited to favor metalation at other positions when alternative directing groups are present on the carbocyclic ring.

Halogen-Metal Exchange for C3-Functionalization

A key application of the N-TIPS group is in facilitating regioselective C3-functionalization via halogen-metal exchange.[1] Direct lithiation at C3 is challenging due to the higher acidity of the C2-proton. However, by first introducing a bromine atom at the C3 position of N-TIPS indole, subsequent treatment with an organolithium reagent at low temperature leads to a clean halogen-metal exchange, generating the 3-lithioindole species. The bulky TIPS group plays a crucial role in stabilizing this intermediate and preventing undesired side reactions, such as rearrangement to the more stable 2-lithio isomer.[1] This 3-lithio-1-(triisopropylsilyl)indole can then be trapped with a variety of electrophiles to afford C3-substituted indoles.

Caption: Halogen-metal exchange for regioselective C3-functionalization.

Conclusion

The triisopropylsilyl group serves as more than just a simple protecting group for the indole nitrogen. Its pronounced steric bulk provides a powerful handle for controlling regioselectivity in a variety of transformations. By sterically shielding certain positions and stabilizing reactive intermediates, the TIPS group enables chemists to access a diverse range of substituted indoles that are crucial for the development of new pharmaceuticals and functional materials. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers looking to leverage the unique properties of the TIPS group in their synthetic endeavors. Further exploration into the quantitative aspects of its steric influence and the development of new synthetic methodologies will undoubtedly continue to expand the utility of this versatile tool in indole chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. Indolyne Experimental and Computational Studies: Synthetic Applications and Origins of Selectivities of Nucleophilic Additions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 4. uwindsor.ca [uwindsor.ca]

- 5. Directed Ortho Metalation [organic-chemistry.org]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

A Technical Guide to the Solubility of 1-(Triisopropylsilyl)indole in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 1-(triisopropylsilyl)indole (TIPS-indole), a vital intermediate in organic synthesis and materials science. Due to the scarcity of publicly available quantitative solubility data, this document focuses on qualitative solubility analysis derived from the compound's chemical structure and presents a detailed experimental protocol for its quantitative determination. This guide is intended to be an essential resource for laboratory professionals, enabling informed solvent selection for synthesis, purification, and formulation processes involving TIPS-indole.

Introduction

This compound is an organosilicon compound widely utilized as a protecting group for the indole nitrogen, enhancing its stability and enabling selective reactions at other positions of the indole ring.[1] Its application is prevalent in the synthesis of complex pharmaceutical and agrochemical molecules.[1] The bulky triisopropylsilyl group significantly influences the compound's physical properties, most notably its solubility. Understanding the solubility of TIPS-indole in various organic solvents is critical for optimizing reaction conditions, developing purification strategies, and formulating products.

Physical Properties of this compound:

| Property | Value |

| CAS Number | 123191-00-4 |

| Molecular Formula | C₁₇H₂₇NSi |

| Molecular Weight | 273.49 g/mol [2] |

| Appearance | Colorless to brown clear liquid[1][3] |

| Density | 0.99 g/cm³[1] |

| Purity | Typically ≥94% (GC)[1] |

Qualitative Solubility of this compound

The solubility of a compound is largely dictated by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[4] The molecular structure of this compound features a large, nonpolar triisopropylsilyl group and a moderately polar indole ring system. The bulky and hydrophobic nature of the TIPS group is the dominant factor determining its solubility profile, leading to enhanced solubility in nonpolar and weakly polar organic solvents.[1]

Conversely, the parent indole molecule exhibits slight solubility in water and is readily soluble in more polar organic solvents like ethanol.[5][6] The addition of the large silyl group in TIPS-indole significantly reduces its polarity, thereby decreasing its affinity for polar solvents, especially protic solvents capable of hydrogen bonding.

The following table summarizes the expected qualitative solubility of this compound in various classes of common organic solvents based on its chemical structure.

| Solvent Class | Examples | Expected Solubility | Rationale |

| Alkanes | Hexane, Heptane, Cyclohexane | High | Nonpolar solvents that interact favorably with the large, nonpolar triisopropylsilyl group. |

| Aromatic Hydrocarbons | Toluene, Benzene, Xylenes | High | Nonpolar aromatic solvents that can engage in van der Waals interactions with both the silyl group and the indole ring. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF), Dioxane | High | Moderately polar aprotic solvents that can solvate the molecule effectively without strong hydrogen bonding interactions. |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | High | Good general solvents for a wide range of organic compounds, with polarity suitable for TIPS-indole. |

| Esters | Ethyl acetate | High | Moderately polar aprotic solvent, expected to be a good solvent for TIPS-indole. |

| Ketones | Acetone, Methyl ethyl ketone (MEK) | Medium to High | More polar than esters and ethers, but still likely to be effective solvents. |

| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Medium | High polarity may lead to slightly reduced solubility compared to less polar aprotic solvents. |

| Alcohols | Methanol, Ethanol, Isopropanol | Low to Medium | The ability of alcohols to hydrogen bond may not be favorable for the nonpolar TIPS group, leading to lower solubility. |

| Water | Insoluble | The highly polar and hydrogen-bonding nature of water is incompatible with the largely nonpolar structure of TIPS-indole. |

Experimental Protocol for Quantitative Solubility Determination

For applications requiring precise solubility data, direct experimental measurement is necessary. The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a given solvent.

Materials and Equipment

-

This compound (of known purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps and PTFE septa

-

Constant temperature incubator shaker or water bath

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or UV-Vis spectrophotometer)

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume or mass of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in an incubator shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

-

-

Sample Collection and Preparation:

-

After the equilibration period, stop the agitation and allow the solid to settle for at least 2 hours at the same constant temperature.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.

-

-

Quantification:

-

Accurately weigh the filtered solution.

-

Dilute the filtered solution with a known volume of a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the diluted solution using a pre-calibrated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution from the analytical results and the dilution factor.

-

Express the solubility in desired units, such as g/100 mL, mg/mL, or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound using the isothermal shake-flask method.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

References

- 1. chemimpex.com [chemimpex.com]

- 2. 123191-00-4 | this compound - Moldb [moldb.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. Solvent Miscibility Table [sigmaaldrich.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Indole:Chemical Properties and Production_Chemicalbook [chemicalbook.com]

Methodological & Application

Application Note: Step-by-Step Guide to the Deprotection of 1-(Triisopropylsilyl)indole using TBAF

Audience: Researchers, scientists, and drug development professionals.

Introduction

The triisopropylsilyl (TIPS) group is a sterically hindered and robust protecting group for the nitrogen atom of indoles, offering stability under various synthetic conditions.[1] Its removal is a crucial step in many synthetic routes towards functionalized indole derivatives. Tetrabutylammonium fluoride (TBAF) is a widely used reagent for the cleavage of silyl ethers and N-silyl compounds due to its high affinity for silicon and its solubility in common organic solvents.[2] This application note provides a detailed, step-by-step protocol for the deprotection of 1-(Triisopropylsilyl)indole to yield indole using a 1M solution of TBAF in tetrahydrofuran (THF).

Mechanism of Action

The deprotection of N-TIPS indole with TBAF proceeds via a nucleophilic attack of the fluoride ion on the silicon atom. The strong Si-F bond formation drives the reaction, leading to the cleavage of the N-Si bond. The resulting indolide anion is then protonated during the reaction work-up to afford the desired indole.

Experimental Protocols

This section details the necessary materials and a step-by-step procedure for the deprotection of this compound.

Materials:

-

This compound

-

Tetrabutylammonium fluoride (TBAF), 1 M solution in THF

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Standard laboratory glassware and magnetic stirrer

General Protocol for TBAF Deprotection:

-

Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 equivalent). Dissolve the substrate in anhydrous THF to a concentration of approximately 0.1 M.

-

Reagent Addition: At room temperature, add the 1 M solution of TBAF in THF (1.2 equivalents) dropwise to the stirred solution of the protected indole.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot and the appearance of the product spot (indole). The reaction is typically complete within 2 to 6 hours.[3]

-

Reaction Quench: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

-

Washing: Combine the organic layers and wash with water (2 x 20 mL) and then with brine (1 x 20 mL) to remove residual TBAF and other aqueous-soluble byproducts.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford pure indole.

Data Presentation

The following table summarizes the general reaction conditions for the deprotection of this compound using TBAF. Note that yields are highly substrate-dependent and may require optimization.

| Parameter | Condition | Notes |

| Substrate | This compound | The protocol is generally applicable to various substituted N-TIPS indoles, though reaction times may vary. |

| Reagent | TBAF (1 M solution in THF) | Commercially available solutions are convenient. Anhydrous conditions are recommended for optimal results as water can sometimes inhibit the reaction.[3] |

| Equivalents | 1.1 - 1.5 equivalents | A slight excess of TBAF ensures complete conversion. For more sterically hindered substrates, a larger excess may be required. |

| Solvent | Anhydrous THF | THF is the most common solvent due to its ability to dissolve both the substrate and the TBAF reagent. |

| Temperature | Room Temperature | For particularly stubborn deprotections, gentle heating (e.g., to 40-50 °C or refluxing in THF) can be employed.[3] |

| Reaction Time | 2 - 24 hours | Reaction progress should be monitored by TLC. The sterically bulky TIPS group may require longer reaction times compared to smaller silyl groups like TMS or TBDMS.[3] |

| Work-up | Aqueous Quench (sat. aq. NH₄Cl) | A standard aqueous work-up is usually sufficient. For water-soluble products, a non-aqueous work-up with a sulfonic acid resin and calcium carbonate can be considered to simplify purification.[4][5] |

| Typical Yield | Good to Excellent | Yields are generally high but can be affected by the purity of the starting material and the efficiency of the purification. |

Troubleshooting

-

Incomplete Reaction: If the reaction does not go to completion, consider increasing the equivalents of TBAF, elevating the temperature, or extending the reaction time. Ensure the TBAF solution has not degraded and is reasonably anhydrous.

-

Low Yield: Low yields may result from the basic nature of the TBAF reagent causing degradation of sensitive substrates. In such cases, buffering the reaction with a mild acid like acetic acid may be beneficial. Additionally, ensure thorough extraction and careful purification to minimize product loss.

-

Difficult Purification: The presence of tetrabutylammonium salts in the crude product can complicate purification. Thorough washing of the organic layer during the work-up is crucial.

Experimental Workflow Diagram

Caption: Experimental workflow for the TBAF-mediated deprotection of this compound.

References

Application Notes and Protocols: Directed Ortho-Metalation of 1-(Triisopropylsilyl)indole for C2 Functionalization

Audience: Researchers, scientists, and drug development professionals.

Introduction

The indole scaffold is a ubiquitous structural motif in a vast array of natural products, pharmaceuticals, and agrochemicals. The development of methodologies for the regioselective functionalization of the indole nucleus is therefore of significant interest. Directed ortho-metalation (DoM) has emerged as a powerful strategy for the C-H functionalization of aromatic and heteroaromatic compounds. In the case of indoles, the site of metalation can be controlled by the choice of a directing group on the indole nitrogen. While bulky N-silyl groups, such as the triisopropylsilyl (TIPS) group, in concert with other directing groups, can steer metalation to the C4 position, the intrinsic acidity of the C2-proton of the indole ring makes it the preferred site of deprotonation in the absence of other strong directing influences.[1][2]

These application notes provide a detailed protocol for the C2 functionalization of indole through the directed ortho-metalation of 1-(triisopropylsilyl)indole. The protocol covers the synthesis of the N-TIPS protected indole, its C2-lithiation, and subsequent quenching with various electrophiles to afford C2-substituted indoles.

Reaction Principle